2-(4-Chloro-2-methoxyphenyl)piperidine
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Overview
Description
2-(4-Chloro-2-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties. The compound features a piperidine ring substituted with a 4-chloro-2-methoxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a reductive amination reaction with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Final Product: The resulting product is this compound, which can be purified using standard techniques such as recrystallization or column chromatography
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methoxyphenyl)piperazine
- 2-(4-Chloro-2-methoxyphenyl)pyrrolidine
- 2-(4-Chloro-2-methoxyphenyl)morpholine
Comparison
2-(4-Chloro-2-methoxyphenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity towards molecular targets .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-9(13)5-6-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
CCMUQPOROGJDHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2CCCCN2 |
Origin of Product |
United States |
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